molecular formula C19H18N2O2 B4731136 1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide

1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide

Cat. No.: B4731136
M. Wt: 306.4 g/mol
InChI Key: MFCXLHXZUHTXIB-UHFFFAOYSA-N
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Description

1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to yield the desired compound . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flow chemistry and metal-catalyzed reactions are employed to optimize the production process . These methods are designed to be efficient and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced quinoline derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide include other quinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-methyl-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-21-13-16(18(22)15-9-5-6-10-17(15)21)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCXLHXZUHTXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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